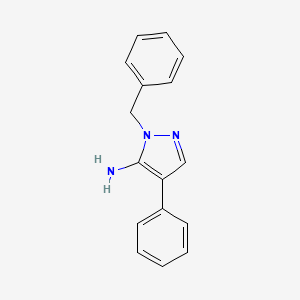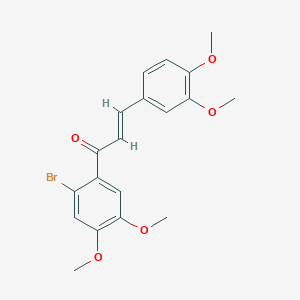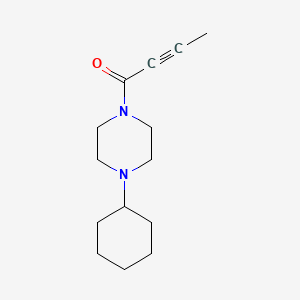
1-benzyl-4-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals. This compound features a benzyl group and a phenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
1-benzyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-3-benzyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions. For instance, the synthesis can be achieved by reacting benzyl chloride with 1-phenyl-3-amino-1H-pyrazole in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1-benzyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the amino group.
科学的研究の応用
1-benzyl-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyrazoles.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of various chemical products
作用機序
The mechanism of action of 1-benzyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
類似化合物との比較
1-benzyl-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-phenyl-3-benzyl-1H-pyrazol-5-amine: Similar structure but with different substitution patterns.
1-benzyl-3-phenyl-1H-pyrazol-5-amine: Differing in the position of the phenyl and benzyl groups.
5-amino-1-phenyl-1H-pyrazole: Lacks the benzyl group, leading to different chemical and biological properties
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical reactivity and biological activities.
特性
分子式 |
C16H15N3 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
2-benzyl-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)11-18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2 |
InChIキー |
HUBPEUOGSKTEMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941496.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B14941506.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)


![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)

![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
